molecular formula C27H37FO5 B13423703 6alpha-Fluoro-11beta-hydroxy-21-valeryloxy-16alpha-Methylpregna-1,4-diene-3,20dione CAS No. 36130-02-6

6alpha-Fluoro-11beta-hydroxy-21-valeryloxy-16alpha-Methylpregna-1,4-diene-3,20dione

Cat. No.: B13423703
CAS No.: 36130-02-6
M. Wt: 460.6 g/mol
InChI Key: ASVQNGFDDHFBPT-VJBCMVKLSA-N
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Description

6alpha-Fluoro-11beta-hydroxy-21-valeryloxy-16alpha-Methylpregna-1,4-diene-3,20dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Fluoro-11beta-hydroxy-21-valeryloxy-16alpha-Methylpregna-1,4-diene-3,20dione involves multiple steps, starting from a suitable steroid precursor. The process typically includes fluorination, hydroxylation, and esterification reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

6alpha-Fluoro-11beta-hydroxy-21-valeryloxy-16alpha-Methylpregna-1,4-diene-3,20dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

6alpha-Fluoro-11beta-hydroxy-21-valeryloxy-16alpha-Methylpregna-1,4-diene-3,20dione is used in various scientific research applications, including:

    Chemistry: As a reference standard in analytical chemistry.

    Biology: Studying the effects of corticosteroids on cellular processes.

    Medicine: Investigating its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Used in the formulation of pharmaceutical products.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell activation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6alpha-Fluoro-11beta-hydroxy-21-valeryloxy-16alpha-Methylpregna-1,4-diene-3,20dione is unique due to its specific fluorination and esterification, which enhance its anti-inflammatory and immunosuppressive properties compared to other corticosteroids.

Properties

CAS No.

36130-02-6

Molecular Formula

C27H37FO5

Molecular Weight

460.6 g/mol

IUPAC Name

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate

InChI

InChI=1S/C27H37FO5/c1-5-6-7-23(32)33-14-22(31)24-15(2)10-18-17-12-20(28)19-11-16(29)8-9-26(19,3)25(17)21(30)13-27(18,24)4/h8-9,11,15,17-18,20-21,24-25,30H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,24-,25-,26+,27+/m1/s1

InChI Key

ASVQNGFDDHFBPT-VJBCMVKLSA-N

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C

Canonical SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C

Origin of Product

United States

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